6-Oxo-1,6-dihydropyrimidine-2-carboxylic acid
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Overview
Description
6-Oxo-1,6-dihydropyrimidine-2-carboxylic acid is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds similar to pyridines and are essential components of nucleic acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxo-1,6-dihydropyrimidine-2-carboxylic acid can be achieved through several methods. One common approach involves the condensation of urea with β-ketoesters under acidic or basic conditions. This reaction typically proceeds through the formation of an intermediate, which then cyclizes to form the desired pyrimidine derivative .
Industrial Production Methods
On an industrial scale, the production of this compound may involve microbial hydroxylation of pyridine-2-carboxylic acid. This method utilizes specific strains of bacteria, such as Alcaligenes faecalis, which can regioselectively hydroxylate pyridine-2-carboxylic acid to produce the target compound .
Chemical Reactions Analysis
Types of Reactions
6-Oxo-1,6-dihydropyrimidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives.
Reduction: Reduction reactions can yield dihydropyrimidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrimidines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidines, which can have significant biological activities and potential therapeutic applications .
Scientific Research Applications
6-Oxo-1,6-dihydropyrimidine-2-carboxylic acid has several scientific research applications:
Chemistry: It serves as a precursor in the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition, particularly xanthine oxidase inhibitors.
Industry: The compound is utilized in the production of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-Oxo-1,6-dihydropyrimidine-2-carboxylic acid involves its interaction with specific molecular targets. For instance, as a xanthine oxidase inhibitor, it binds to the active site of the enzyme, preventing the oxidation of hypoxanthine to xanthine and subsequently to uric acid. This inhibition helps in reducing uric acid levels in the body, which is beneficial in treating hyperuricemia and gout .
Comparison with Similar Compounds
Similar Compounds
- 2-Oxo-1,2-dihydropyrimidine-5-carboxylic acid
- 6-Oxo-1,6-dihydropyrimidine-5-carboxylic acid
- 2-(4-alkoxy-3-cyano)phenyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid
Uniqueness
6-Oxo-1,6-dihydropyrimidine-2-carboxylic acid is unique due to its specific inhibitory activity against xanthine oxidase, making it a valuable compound in the development of treatments for hyperuricemia and related disorders. Its structural features allow for selective binding to the enzyme, which is not observed in some of the similar compounds .
Properties
IUPAC Name |
6-oxo-1H-pyrimidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O3/c8-3-1-2-6-4(7-3)5(9)10/h1-2H,(H,9,10)(H,6,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLLRKOPFFAKBRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(NC1=O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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